
1-(2,5-Dichlorophenyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine
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Overview
Description
1-(2,5-Dichlorophenyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a dichlorophenyl group and a methoxynaphthalenylsulfonyl group
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the piperazine ring, followed by the introduction of the dichlorophenyl and methoxynaphthalenylsulfonyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of piperazine, including 1-(2,5-Dichlorophenyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine, exhibit anticancer properties. Studies have shown that Mannich bases related to piperazine can induce cytotoxic effects on cancer cell lines. For instance, compounds derived from piperazine structures have demonstrated activity against various cancers, including breast and colon cancers, through mechanisms involving apoptosis and cell cycle arrest .
Antidepressant and Anxiolytic Effects
Piperazine derivatives are known for their potential as antidepressants and anxiolytics. The unique structure of this compound may enhance its binding affinity to neurotransmitter receptors, which could lead to improvements in mood disorders. Research into similar compounds suggests that modifications in the piperazine ring can significantly impact their pharmacological profile .
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions with biological targets. The presence of the sulfonyl group and the dichlorophenyl moiety can enhance lipophilicity and receptor binding affinity. Studies on related compounds indicate that variations in substituents on the piperazine ring influence their biological activity .
Anticancer Research
A study evaluated the cytotoxic effects of piperazine derivatives against human cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to standard chemotherapy agents like 5-fluorouracil. Specifically, derivatives with sulfonyl substitutions showed promising results in inhibiting tumor growth in vitro .
Neuropharmacological Studies
In a pharmacological evaluation of piperazine derivatives for antidepressant activity, researchers found that specific structural modifications resulted in significant anxiolytic effects in animal models. The study highlighted the importance of the methoxy group in enhancing central nervous system penetration and activity .
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine can be compared with other similar compounds, such as:
1-(2,5-Dichlorophenyl)piperazine: Lacks the methoxynaphthalenylsulfonyl group, resulting in different chemical and biological properties.
4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazine: Lacks the dichlorophenyl group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities.
Biological Activity
1-(2,5-Dichlorophenyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
- Molecular Formula : C21H20Cl2N2O3S
- Molecular Weight : 451.36 g/mol
- CAS Number : 713099-87-7
This compound features a piperazine core substituted with both a dichlorophenyl group and a methoxynaphthalenesulfonyl moiety, which are crucial for its biological activity.
1. Antagonistic Effects
Research has shown that derivatives of piperazine, including the compound , exhibit antagonistic properties against various receptors. Specifically, studies indicate that related compounds can act as antagonists for serotonin receptors (e.g., 5-HT7) and glucagon receptors, suggesting potential applications in managing metabolic disorders and psychiatric conditions .
2. Anti-inflammatory Properties
A series of studies have evaluated the anti-inflammatory potential of piperazine derivatives. For instance, compounds similar to the one discussed have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays revealed that certain derivatives exhibited up to 87% inhibition of IL-6 at concentrations around 10 μM, showcasing their potential as anti-inflammatory agents .
3. Antimicrobial Activity
The antimicrobial properties of piperazine derivatives have also been explored. Some studies reported that related compounds displayed potent antibacterial and antifungal activities, outperforming standard antibiotics at comparable concentrations . This suggests that the compound may possess similar antimicrobial efficacy.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Receptor Binding : The structural configuration allows for effective binding to specific receptors, influencing neurotransmission and inflammatory pathways.
- Cytokine Modulation : By inhibiting cytokine production, the compound may reduce inflammation and associated pathologies.
- Microbial Interaction : The presence of sulfonyl groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Table 1: Summary of Biological Activities
Notable Research
A pivotal study evaluated a series of piperazine derivatives for their biological activity against human breast cancer cells. The compound's analogs were found to inhibit PARP1 activity significantly, suggesting potential applications in oncology .
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3S/c1-28-20-8-9-21(17-5-3-2-4-16(17)20)29(26,27)25-12-10-24(11-13-25)19-14-15(22)6-7-18(19)23/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBPYBDYNSTQHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.